2-[(1-Benzofuran-2-yl)formamido]acetic acid
Description
Properties
IUPAC Name |
2-(1-benzofuran-2-carbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-10(14)6-12-11(15)9-5-7-3-1-2-4-8(7)16-9/h1-5H,6H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHGZLBJHUREQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Benzofuran-2-yl)formamido]acetic acid typically involves the reaction of benzofuran-2-carboxylic acid with formamide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the formamido group. The reaction mixture is then subjected to heating to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-[(1-Benzofuran-2-yl)formamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine or other reduced forms.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions (e.g., acidic or basic media).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds.
Scientific Research Applications
2-[(1-Benzofuran-2-yl)formamido]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1-Benzofuran-2-yl)formamido]acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring and formamido group play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Biological Activity
2-[(1-Benzofuran-2-yl)formamido]acetic acid, a derivative of benzofuran, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various organic reactions involving benzofuran derivatives. The general synthetic route includes the formation of the amide bond between benzofuran and acetic acid derivatives under specific reaction conditions.
Key Reaction Steps:
- Formation of Benzofuran Derivative : Starting from 1-benzofuran, the compound is functionalized to introduce the formamido group.
- Acetic Acid Coupling : The acetic acid moiety is then coupled to the formamido group to yield the final product.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on benzofuran derivatives showed that certain compounds could induce apoptosis in cancer cell lines such as HeLa and K562.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | % Apoptosis Induction | Mechanism |
|---|---|---|---|
| Compound 6 | K562 | 27% (48h exposure) | Mitochondrial pathway |
| Compound 8 | HeLa | 24.71% (48h exposure) | G1/S phase arrest |
These findings suggest that the structural features of benzofuran derivatives play a crucial role in their biological activity, particularly in cancer therapy.
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives has also been investigated. Compounds similar to this compound have shown moderate activity against various bacterial strains, indicating a possible application in treating infections.
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
The biological activity of this compound is believed to involve several mechanisms:
- Apoptosis Induction : The compound may trigger apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels.
- Cell Cycle Arrest : Studies have shown that certain derivatives can cause cell cycle arrest at the G1/S phase, inhibiting cancer cell proliferation.
- Enzyme Inhibition : Benzofuran derivatives may act as inhibitors for specific enzymes involved in cancer progression and microbial metabolism.
Case Studies
Several case studies have highlighted the efficacy of benzofuran derivatives in clinical settings:
- HeLa Cell Study : A study demonstrated that a related compound induced significant apoptosis in HeLa cells after 48 hours of exposure, with a notable increase in pre-G1 phase cells.
- K562 Cell Study : Another investigation revealed that a derivative increased caspase activity significantly after prolonged exposure, suggesting strong pro-apoptotic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
